1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride
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Overview
Description
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is a labeled compound used primarily in scientific research. It is a derivative of 1-aminoimidazolidine-2,4-dione, with a carbon-13 isotope at the 5th position. This compound is often utilized in analytical and life sciences due to its unique isotopic labeling, which aids in various spectroscopic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride can be synthesized through the reaction of 1-imino-dimethylurea with formaldehyde under alkaline conditions. The reaction typically occurs in a warm reaction system, leading to the formation of 1-aminoimidazolidine-2,4-dione, which is then labeled with carbon-13 at the 5th position .
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amino derivatives .
Scientific Research Applications
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-aminoimidazolidine-2,4-dione-5-13C hydrochloride involves its interaction with specific molecular targets. The carbon-13 labeling allows for detailed tracking and analysis of its behavior in various systems. It primarily affects biochemical pathways by integrating into metabolic processes, providing insights into molecular interactions and transformations .
Comparison with Similar Compounds
1-Aminoimidazolidine-2,4-dione: The non-labeled version of the compound.
1-Benzylimidazolidine-2,4-dione: A derivative with a benzyl group.
4-Phenyl-1,3-thiazol-2-amine: Another heterocyclic compound with similar structural features.
Uniqueness: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is unique due to its isotopic labeling, which provides enhanced capabilities for spectroscopic studies. This labeling allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations .
Properties
Molecular Formula |
C3H6ClN3O2 |
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Molecular Weight |
152.54 g/mol |
IUPAC Name |
1-amino-(513C)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1; |
InChI Key |
WEOHANUVLKERQI-YTBWXGASSA-N |
Isomeric SMILES |
[13CH2]1C(=O)NC(=O)N1N.Cl |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl |
Origin of Product |
United States |
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